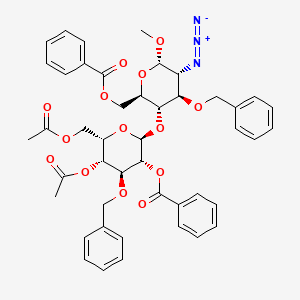
(2S,3R,4S,5R,6S)-5-acetoxy-6-(acetoxymethyl)-2-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)tetrahydro-2H-pyran-3-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2S,3R,4S,5R,6S)-5-acetoxy-6-(acetoxymethyl)-2-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)tetrahydro-2H-pyran-3-yl benzoate” is a complex organic molecule with multiple functional groups, including acetoxy, azido, benzyloxy, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including protection and deprotection of functional groups, selective acetylation, and azidation reactions. The starting materials are often simple sugars or other polyhydroxy compounds, which are then modified through a series of chemical reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize the number of steps. This can include the use of automated synthesis equipment and high-throughput screening of reaction conditions to identify the most efficient process.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azido group can be reduced to an amine.
Substitution: The acetoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the acetoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid, while reduction of the azido group can produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: The compound may have potential as a drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R,4S,5R,6S)-5-acetoxy-6-(acetoxymethyl)-2-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)tetrahydro-2H-pyran-3-yl acetate
- (2S,3R,4S,5R,6S)-5-acetoxy-6-(acetoxymethyl)-2-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)tetrahydro-2H-pyran-3-yl methoxybenzoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of multiple acetoxy, azido, and benzyloxy groups allows for a wide range of chemical modifications and applications.
Eigenschaften
Molekularformel |
C45H47N3O14 |
|---|---|
Molekulargewicht |
853.9 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R,6S)-3-[(2S,3R,4S,5R,6S)-5-acetyloxy-6-(acetyloxymethyl)-3-benzoyloxy-4-phenylmethoxyoxan-2-yl]oxy-5-azido-6-methoxy-4-phenylmethoxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C45H47N3O14/c1-28(49)54-26-34-38(58-29(2)50)40(56-25-31-18-10-5-11-19-31)41(61-43(52)33-22-14-7-15-23-33)45(60-34)62-37-35(27-57-42(51)32-20-12-6-13-21-32)59-44(53-3)36(47-48-46)39(37)55-24-30-16-8-4-9-17-30/h4-23,34-41,44-45H,24-27H2,1-3H3/t34-,35+,36+,37+,38+,39+,40-,41+,44-,45-/m0/s1 |
InChI-Schlüssel |
AFYGDAXFGSLOTO-SZMOFYGASA-N |
Isomerische SMILES |
CC(=O)OC[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OCC3=CC=CC=C3)N=[N+]=[N-])OC)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OCC6=CC=CC=C6)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OCC3=CC=CC=C3)N=[N+]=[N-])OC)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OCC6=CC=CC=C6)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




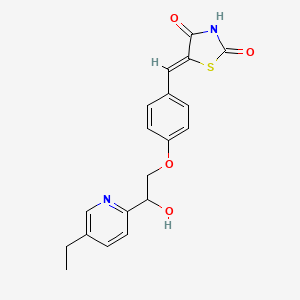
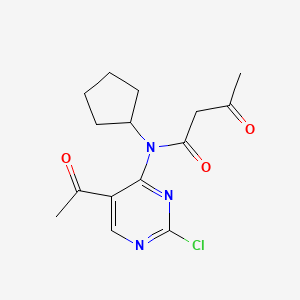

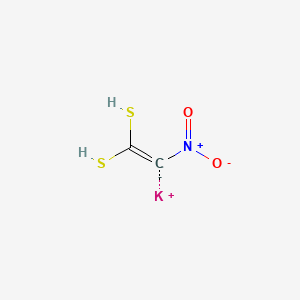
![2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)-](/img/structure/B11826278.png)
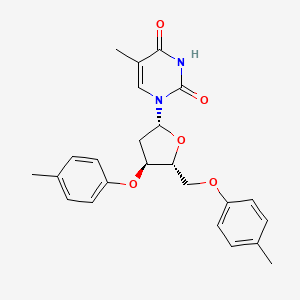
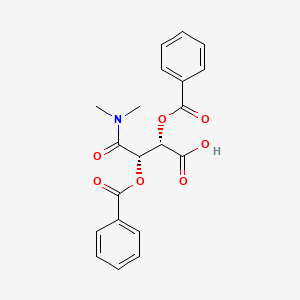
![N-Butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11826295.png)
![1-{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11826312.png)
![1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione](/img/structure/B11826316.png)


